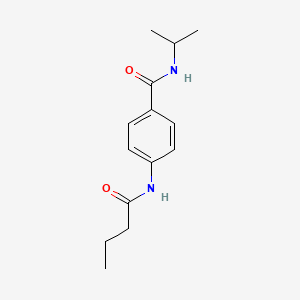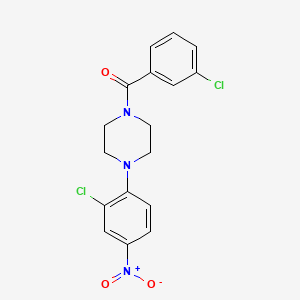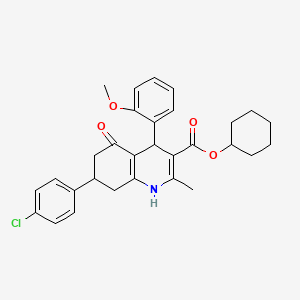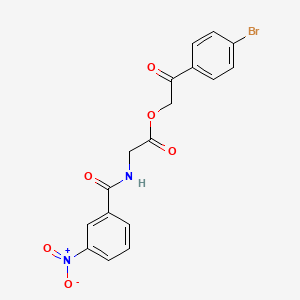![molecular formula C20H21NO3 B5221709 3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system, cardiovascular system, and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
DPCPX acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor's orthosteric site and preventing adenosine from binding. This results in the inhibition of downstream signaling pathways, such as the cAMP-PKA pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor-mediated vasodilation. In the central nervous system, DPCPX has been shown to modulate neuronal activity and neurotransmitter release, affecting various functions, such as sleep, cognition, and pain perception. In cancer cells, DPCPX has been shown to inhibit cell proliferation and induce apoptosis by blocking the adenosine A1 receptor-mediated survival pathways.
実験室実験の利点と制限
The main advantage of using DPCPX in lab experiments is its high selectivity and specificity for the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation. However, DPCPX has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain assays. Additionally, DPCPX has a relatively short half-life, which can limit its duration of action in some experiments.
将来の方向性
There are several future directions for the research on DPCPX and the adenosine A1 receptor. One area of interest is the role of the adenosine A1 receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of interest is the potential therapeutic applications of DPCPX in cardiovascular diseases, such as hypertension and heart failure. Additionally, the development of novel DPCPX analogs with improved pharmacokinetic and pharmacodynamic properties could enhance its research and therapeutic potential.
合成法
DPCPX can be synthesized through a multi-step process starting from 2,4-dimethoxybenzaldehyde and phenylacetic acid. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to yield the final product. The purity and yield of DPCPX can be optimized through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
DPCPX has been widely used as a research tool to study the adenosine A1 receptor and its physiological and pathological functions. It has been shown to selectively block the adenosine A1 receptor without affecting other adenosine receptors, making it a valuable tool for studying the specific effects of adenosine A1 receptor activation. DPCPX has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in cardiovascular regulation, neuronal signaling, and cancer progression.
特性
IUPAC Name |
3-(2,4-dimethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-8-9-19(20(13-18)24-2)21-16-10-15(11-17(22)12-16)14-6-4-3-5-7-14/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNBMQZBNPRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)
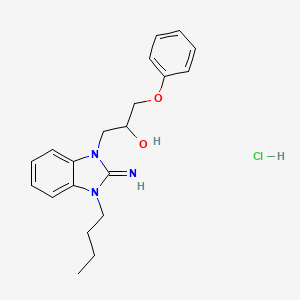
![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
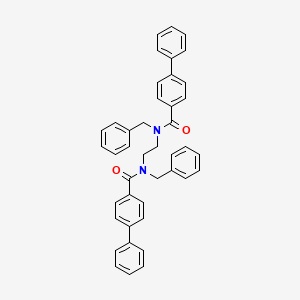
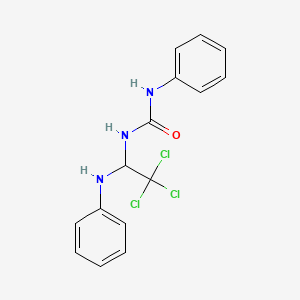
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
